

# An In-depth Technical Guide to Chromium Nicotinate (CAS: 64452-96-6)

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Compound of Interest		
Compound Name:	Chromium nicotinate	
Cat. No.:	B1240946	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Chromium nicotinate, identified by the CAS number 64452-96-6, is a coordination complex of trivalent chromium and nicotinic acid (niacin, Vitamin B3). It is a nutritional supplement recognized for its role in macronutrient metabolism, particularly its influence on insulin action and glucose control.[1][2] Often referred to as chromium polynicotinate, this compound is typically a mixture where the trinicotinate form is dominant.[1] As an essential trace element, trivalent chromium is a key component of the Glucose Tolerance Factor (GTF), which potentiates insulin-mediated reactions.[3][4] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of chromium nicotinate, details relevant experimental protocols, and outlines its mechanism of action for professionals in research and drug development.

## **Chemical and Physical Properties**

**Chromium nicotinate** is a stable, crystalline powder. Its fundamental identifiers and physicochemical properties are summarized in the tables below. There are conflicting reports regarding its solubility; some sources describe it as insoluble or slightly soluble in water and insoluble in alcohol, while others report it as soluble in water, ethanol, and methanol. This discrepancy may be attributable to variations in the specific complex (e.g., di- vs. tri-nicotinate) or the purity of the material tested.



Table 1: Chemical Identifiers for Chromium Nicotinate

Identifier	Value	Reference(s)
CAS Number	64452-96-6	
Molecular Formula	C18H12CrN3O6	
Molecular Weight	~418.3 g/mol	
IUPAC Name	chromium(3+);tris(pyridine-3- carboxylate)	

| Common Synonyms| Chromium(III) nicotinate, Chromium polynicotinate, Niacin-bound chromium, Cr-NAC | |

Table 2: Physical and Chemical Properties of Chromium Nicotinate

Property	Value	Reference(s)
Appearance	Gray, purple-gray, or reddish-brown crystalline powder	
Solubility	Slightly soluble in water; Insoluble in ethanol. Conflicting reports state solubility in water, ethanol, and methanol.	
Melting Point	180-190°C (Decomposes at higher temperatures)	
Density	1.94 g/cm³	

| Stability | Stable under normal storage conditions | |

# Biological Activity and Mechanism of Action Pharmacodynamics



The primary biological role of trivalent chromium is the potentiation of the insulin signaling cascade. As a component of the Glucose Tolerance Factor, chromium is essential for normal glucose and lipid metabolism. It enhances insulin sensitivity by increasing insulin binding to its receptor, boosting the density of insulin receptors on cells, and activating the insulin receptor's intrinsic kinase activity. In states of chromium deficiency, its administration can normalize glucose tolerance.

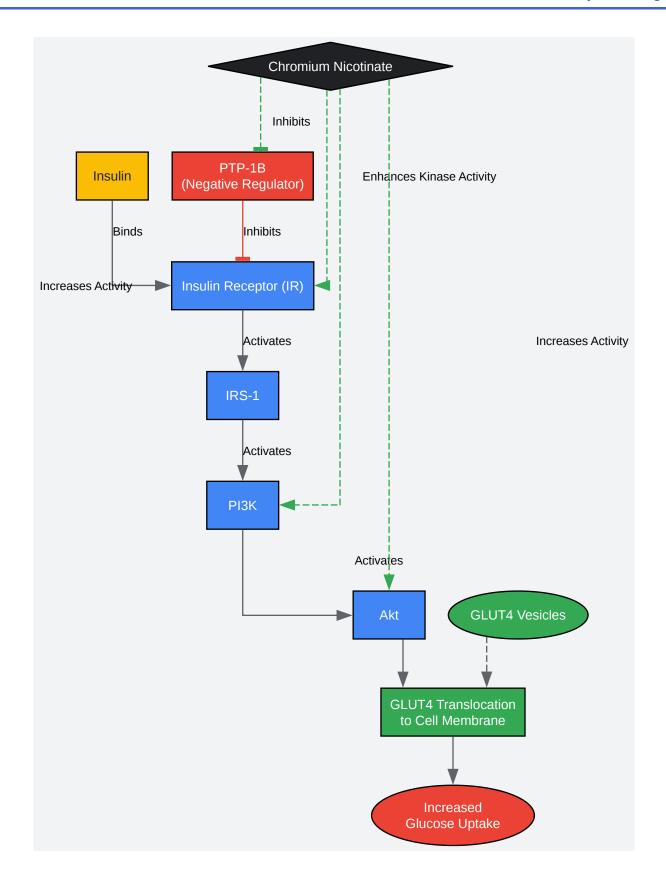
#### **Mechanism of Action**

**Chromium nicotinate** improves insulin signaling by modulating key downstream effector molecules. Upon insulin binding, the insulin receptor (IR) autophosphorylates its  $\beta$ -subunit, activating its tyrosine kinase domain. This initiates a signaling cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins. Chromium enhances this process.

Key molecular actions include:

- Enhanced IR Kinase Activity: Chromium augments the kinase activity of the IR β-subunit.
- Upregulation of Downstream Effectors: It increases the activity of phosphatidylinositol 3-kinase (PI3K) and Protein Kinase B (Akt), crucial mediators that promote the translocation of glucose transporter 4 (GLUT4) vesicles to the cell surface. This action increases glucose uptake into cells.
- Inhibition of Negative Regulators: Chromium attenuates the activity of Protein Tyrosine Phosphatase 1B (PTP-1B), an enzyme that dephosphorylates and deactivates the insulin receptor.
- Alternative Pathways: In insulin-resistant states, chromium can promote GLUT4
  translocation through mechanisms independent of the canonical IR/PI3K/Akt pathway,
  potentially by mediating cholesterol efflux from cell membranes.
- Stress Response: It may alleviate endoplasmic reticulum (ER) stress, which is linked to the suppression of insulin signaling.





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Insulin Signaling Pathway Enhancement by **Chromium Nicotinate**.



#### **Pharmacokinetics**

The oral absorption of trivalent chromium from dietary sources and supplements is generally low, ranging from 0.4% to 2.5%. Some studies suggest that the bioavailability of chromium from **chromium nicotinate** in rats is in the lower end of this range (around 0.24%), though absorption is significantly higher in humans (0.8-1%). Once absorbed, trivalent chromium binds predominantly to transferrin in the blood and is distributed to tissues including the liver, kidney, and spleen. The primary route of excretion for absorbed chromium is via the urine.

# **Experimental Protocols Manufacturing Process Summary**

The synthesis of **chromium nicotinate** is typically achieved through a precipitation reaction. A common method involves reacting a soluble trivalent chromium salt, such as chromium(III) chloride or chromium(III) sulfate, with nicotinic acid or an alkali metal salt of nicotinic acid (e.g., sodium nicotinate) in an aqueous solution. The reaction is often performed at elevated temperatures (e.g., 80-90°C) to facilitate the formation of the **chromium nicotinate** complex, which then precipitates out of the solution. The resulting crystalline solid is subsequently isolated by filtration, washed to remove unreacted starting materials and byproducts, and dried to yield the final product.

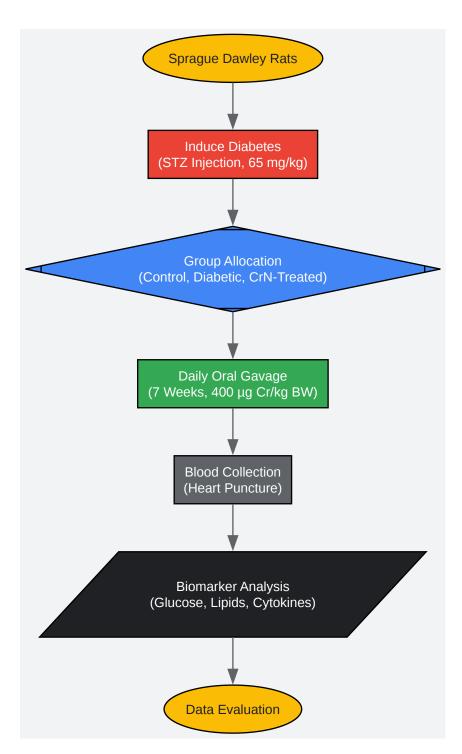
#### In Vivo Diabetes Model Protocol

An experimental protocol to evaluate the efficacy of **chromium nicotinate** in a diabetic animal model has been described.

- Model: Diabetes is induced in male Sprague Dawley rats via a single intraperitoneal (IP) injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight.
- Treatment Groups: Animals are divided into groups: a non-diabetic control, a diabetic control (placebo), and diabetic animals treated with **chromium nicotinate**.
- Administration: **Chromium nicotinate** is administered daily for a period of 7 weeks by oral gavage at a dose equivalent to 400 μg of elemental chromium per kg of body weight.
- Sample Collection: At the end of the treatment period, blood is collected via heart puncture under light anesthesia.



 Analysis: Plasma or serum is analyzed for key biomarkers, including glucose, glycated hemoglobin (HbA1c), triglycerides, cholesterol, and pro-inflammatory cytokines such as TNFα and IL-6.



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Experimental Workflow for In Vivo Diabetes Model.



## **Analytical Methods for Quality Control**

Standard analytical methods are employed to ensure the quality and specifications of **chromium nicotinate** for use in supplements and research.

Table 3: Quality Control Analysis Methods

Parameter	Method of Analysis	Reference(s)
Identification	Fourier-Transform Near- Infrared Spectroscopy (FT- NIR)	
Appearance	Visual Inspection	
Chromium Content	Inductively Coupled Plasma Mass Spectrometry (ICP-MS) after digestion	

| Purity/Assay | High-Performance Liquid Chromatography (HPLC) | |

# **Toxicological Profile**

Trivalent chromium, the form present in **chromium nicotinate**, is considered to have a low order of toxicity. It is distinct from hexavalent chromium, which is a known industrial toxin and carcinogen. Genotoxicity assays have shown that while chromium picolinate may be clastogenic in vitro, this effect is attributed to the picolinic acid ligand, not the chromium(III) ion; **chromium nicotinate** was found to be negative for genotoxicity in the same study.

Table 4: GHS Hazard Classification for Chromium Nicotinate

Hazard Statement	Code	Description	Reference(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	



| STOT, Single Exposure | H335 | May cause respiratory irritation | |

Standard personal protective equipment, including safety goggles and gloves, should be used when handling the powdered form to avoid irritation.

## **Applications**

**Chromium nicotinate** is primarily utilized in the field of nutrition and health. Its main applications include:

- Dietary Supplements: It is a common ingredient in supplements aimed at supporting healthy blood sugar levels, improving insulin sensitivity, and managing symptoms associated with type 2 diabetes.
- Weight Management: By aiding in the regulation of glucose metabolism, it may help in weight management efforts.
- Animal Nutrition: It is used as a feed additive in livestock to promote growth and improve feed efficiency.

While many studies in animal models and some human trials support these benefits, clinical results in humans have been inconsistent, indicating that efficacy may depend on dosage, duration, and the baseline metabolic status of the individual.

### Conclusion

Chromium nicotinate (CAS 64452-96-6) is a well-characterized trivalent chromium complex with significant potential as a nutritional therapeutic agent. Its core function lies in the potentiation of the insulin signaling pathway through multiple molecular mechanisms, including the enhancement of receptor kinase activity and the modulation of key downstream signaling proteins. While its oral bioavailability is low, it is recognized as an effective form for chromium supplementation. The provided experimental protocols serve as a foundation for further investigation into its efficacy and mechanisms. A clear understanding of its chemical properties, biological actions, and safety profile is essential for its application in research and the development of products targeting metabolic health.



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